molecular formula C10H10N4OS B10810288 N-(5-ethyl-1,3,4-thiadiazol-2-yl)nicotinamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)nicotinamide

Cat. No.: B10810288
M. Wt: 234.28 g/mol
InChI Key: FJZMJTXABOLXCG-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)nicotinamide: is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)nicotinamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with nicotinic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(5-ethyl-1,3,4-thiadiazol-2-yl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)nicotinamide
  • N-(5-phenyl-1,3,4-thiadiazol-2-yl)nicotinamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Comparison: N-(5-ethyl-1,3,4-thiadiazol-2-yl)nicotinamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, making it more suitable for certain applications .

Properties

Molecular Formula

C10H10N4OS

Molecular Weight

234.28 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C10H10N4OS/c1-2-8-13-14-10(16-8)12-9(15)7-4-3-5-11-6-7/h3-6H,2H2,1H3,(H,12,14,15)

InChI Key

FJZMJTXABOLXCG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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